

# Dimethocaine: A Comprehensive Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Dimethocaine |           |  |  |  |
| Cat. No.:            | B1670663     | Get Quote |  |  |  |

## A Technical Guide for Researchers and Drug Development Professionals

Introduction

**Dimethocaine** (DMC), also known as Larocaine, is a synthetic derivative of cocaine, originally developed as a local anesthetic in the 1930s.[1][2][3] Its structural resemblance to procaine and its action as a dopamine reuptake inhibitor have led to its abuse as a "legal high" and a cocaine substitute.[1][3][4] This technical guide provides an in-depth overview of the pharmacological and toxicological profile of **Dimethocaine**, intended for researchers, scientists, and professionals in the field of drug development.

# Pharmacological Profile Mechanism of Action

**Dimethocaine**'s primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the nucleus accumbens, a key area of the brain's reward system.[2][4] This action is responsible for its stimulant and euphoric effects, which are similar to, but less potent than, those of cocaine.[1][4] In addition to its effects on DAT, **Dimethocaine** also interacts with serotonin (SERT) and norepinephrine (NET) transporters, though its affinity for these is less characterized compared to its action on DAT. The potency of **Dimethocaine** as a dopamine reuptake inhibitor is



comparable to cocaine, although its binding affinity for the dopamine transporter is lower, meaning higher doses are required to achieve a similar effect.[1][4]

The local anesthetic properties of **Dimethocaine** arise from its ability to block voltage-gated sodium channels, a characteristic shared with other local anesthetics like cocaine and procaine.[1][5]

Signaling Pathway of **Dimethocaine**'s Action on the Dopamine Transporter



Click to download full resolution via product page

Caption: Dopaminergic signaling pathway illustrating **Dimethocaine**'s inhibition of the dopamine transporter (DAT).

#### **Pharmacokinetics**

The pharmacokinetic profile of **Dimethocaine** in humans is not well-documented. When inhaled, the onset of effects is reported to be within 10-30 minutes, with peak effects occurring at 60-120 minutes and after-effects lasting for 4-6 hours.[1][4] The primary routes of administration for abuse are intravenous and nasal, as oral ingestion leads to rapid hydrolysis. [1]

Studies in Wistar rats have elucidated the metabolic pathways of **Dimethocaine**. The metabolism is characterized by Phase I and Phase II reactions.[1][6]



- Phase I Reactions: Primarily involve ester hydrolysis, de-ethylation, and hydroxylation of the aromatic system.
- Phase II Reactions: Involve N-acetylation and glucuronidation.

In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified the key enzymes involved in its metabolism.[2][7] Cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are responsible for the Phase I metabolism.[2][7] N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-acetylation of **Dimethocaine**.[2][7]

#### Metabolic Pathways of **Dimethocaine**



Click to download full resolution via product page



Caption: Overview of the Phase I and Phase II metabolic pathways of **Dimethocaine**.

#### **Pharmacodynamics**

The pharmacodynamic effects of **Dimethocaine** are primarily related to its stimulant properties. Users report feelings of euphoria, increased energy and talkativeness, and mood elevation.[1] In animal studies, **Dimethocaine** has been shown to have reinforcing and anxiogenic effects in mice.[3] It also produces antinociceptive (pain-blocking) effects at non-toxic doses in mice, which are thought to be mediated by its actions on the central nervous system.[1] Additionally, a memory-impairing effect has been observed in mice.[1]

# **Toxicological Profile Human Toxicity**

There is a significant lack of research on the toxicity of **Dimethocaine** in humans, and consequently, the lethal dose is unknown.[1] The side effects reported are similar to those of cocaine and include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1] A major concern is that to achieve the same euphoric effects as cocaine, higher doses of **Dimethocaine** may be required, potentially increasing the risk of adverse effects.[1] While cardiotoxicity from sodium channel blockade is a known risk with local anesthetics, there are no specific published reports of **Dimethocaine**-induced cardiotoxicity in humans.[1]

## **Animal Toxicity**

Acute toxicity studies in mice have provided some quantitative data on the lethal doses of **Dimethocaine**.

## **Quantitative Data Summary**



| Parameter                                           | Species                     | Value                 | Method/Comm<br>ents               | Reference |
|-----------------------------------------------------|-----------------------------|-----------------------|-----------------------------------|-----------|
| Pharmacodynam ics                                   |                             |                       |                                   |           |
| IC <sub>50</sub> (Dopamine<br>Uptake<br>Inhibition) | Rat (striatal synaptosomes) | 1.2 μΜ                | [³H]dopamine<br>uptake assay      | [8][9]    |
| K <sub>i</sub> (DAT Binding)                        | Rat                         | 1.4 μΜ                | [³H]CFT binding assay             | [10]      |
| Toxicology                                          |                             |                       |                                   |           |
| LD <sub>50</sub> (Intravenous)                      | Mouse                       | 40 mg/kg              | Acute toxicity study              | [1]       |
| LD <sub>50</sub> (Subcutaneous)                     | Mouse                       | 380 mg/kg             | Acute toxicity study              | [1]       |
| Metabolism                                          |                             |                       |                                   |           |
| K <sub>m</sub> (N-<br>acetylation by<br>NAT2)       | Human (in vitro)            | 102 μΜ                | Michaelis-<br>Menten kinetics     | [11]      |
| V <sub>max</sub> (N-<br>acetylation by<br>NAT2)     | Human (in vitro)            | 1.1<br>units/min/pmol | Michaelis-<br>Menten kinetics     | [11]      |
| P450<br>Contribution to<br>De-ethylation            |                             |                       |                                   |           |
| CYP1A2                                              | Human (in vitro)            | 3%                    | Relative activity factor approach | [7]       |
| CYP2C19                                             | Human (in vitro)            | 1%                    | Relative activity factor approach | [7]       |
| CYP2D6                                              | Human (in vitro)            | <1%                   | Relative activity factor approach | [7]       |



| CYP3A4                                   | Human (in vitro) | 96% | Relative activity factor approach | [7] |
|------------------------------------------|------------------|-----|-----------------------------------|-----|
| P450<br>Contribution to<br>Hydroxylation |                  |     |                                   |     |
| CYP1A2                                   | Human (in vitro) | 32% | Relative activity factor approach | [7] |
| CYP2C19                                  | Human (in vitro) | 5%  | Relative activity factor approach | [7] |
| CYP2D6                                   | Human (in vitro) | 51% | Relative activity factor approach | [7] |
| CYP3A4                                   | Human (in vitro) | 12% | Relative activity factor approach | [7] |

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for **Dimethocaine** studies are not readily available in the public domain. However, the methodologies employed in key research can be summarized as follows:

#### In Vitro Metabolism Studies

- Objective: To identify the human enzymes responsible for the metabolism of **Dimethocaine**.
- Methodology:
  - Enzyme Sources: cDNA-expressed human P450 and NAT isozymes, as well as pooled human liver microsomes (HLM), are used.[3][7]
  - Incubation: **Dimethocaine** is incubated with the enzyme sources in the presence of necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for NATs).
  - Analysis: The formation of metabolites is measured using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[7]



- Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations
   of **Dimethocaine** to calculate K<sub>m</sub> and V<sub>max</sub> values.[7]
- Enzyme Contribution: The relative activity factor (RAF) approach is used to estimate the
  percentage contribution of each P450 isozyme to the in vivo hepatic clearance.[7]
   Chemical inhibition studies in HLM are also performed to confirm these findings.[7]

#### In Vivo Metabolism Studies in Rats

- Objective: To identify the metabolites of **Dimethocaine** in a living organism.
- Methodology:
  - Animal Model: Male Wistar rats are administered Dimethocaine (e.g., 20 mg/kg).[6][11]
  - Sample Collection: Urine is collected over a specified period.
  - Sample Preparation: Urine samples are subjected to enzymatic cleavage of conjugates (e.g., with glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or protein precipitation.[6][11]
  - Analysis: Metabolites are separated and identified using liquid chromatography-highresolution mass spectrometry (LC-HRMS<sup>n</sup>).[6]

## **Dopamine Transporter Binding and Uptake Assays**

- Objective: To determine the affinity and potency of **Dimethocaine** at the dopamine transporter.
- Methodology:
  - Preparation: Synaptosomes are prepared from rat striatal tissue.
  - Binding Assay: The ability of **Dimethocaine** to displace a radiolabeled ligand (e.g., [³H]CFT or [³H]WIN 35,428) from the dopamine transporter is measured.[8][10] The inhibition constant (K<sub>i</sub>) is then calculated.



• Uptake Assay: The ability of **Dimethocaine** to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) into striatal synaptosomes is measured.[8][10] The concentration that inhibits 50% of the uptake (IC<sub>50</sub>) is determined.

### Acute Toxicity (LD50) Determination in Mice

- Objective: To determine the median lethal dose (LD50) of **Dimethocaine**.
- Methodology:
  - o Animal Model: Mice are used for the study.
  - Administration: **Dimethocaine** is administered via different routes (e.g., intravenous, subcutaneous) at varying doses to different groups of animals.
  - Observation: The animals are observed for a specified period (e.g., 24 hours), and the number of mortalities in each group is recorded.
  - Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods.

Experimental Workflow for In Vitro Metabolism Study





Click to download full resolution via product page

Caption: A generalized workflow for an in vitro study of **Dimethocaine** metabolism.

#### Conclusion

**Dimethocaine** presents a pharmacological profile centered on its activity as a dopamine reuptake inhibitor, which underlies its stimulant and abuse potential. Its metabolism is complex, involving multiple CYP450 enzymes and NAT2, suggesting a potential for drug-drug interactions and variability in effects based on individual genetic differences in these enzymes. The toxicological data, particularly in humans, is sparse, which is a significant concern given its availability as a recreational drug. The higher doses required to achieve effects comparable to cocaine may increase the risk of acute toxicity. This guide summarizes the current technical knowledge on **Dimethocaine**, highlighting the need for further research into its human pharmacokinetics and long-term toxicological effects to better understand its potential for harm.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of drug mixtures by monkeys: combining drugs with comparable mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. pubcompare.ai [pubcompare.ai]
- 9. In Vitro Drug Metabolism Using Liver Microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Method for Determining Acute Toxicity in Animal Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethocaine: A Comprehensive Pharmacological and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670663#pharmacological-and-toxicological-profile-of-dimethocaine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com